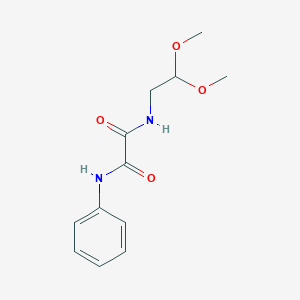

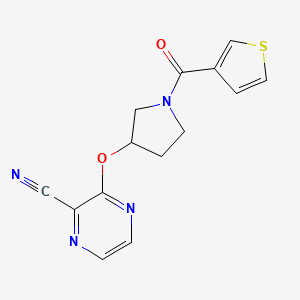

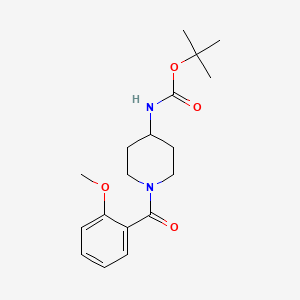

3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridine-3-carbonitrile derivatives involves a variety of starting materials and reagents to produce a range of heterocyclic compounds. In one study, 2-Thioxopyridine-3-carbonitrile derivatives were reacted with halogen-containing reagents to yield thieno[2,3-b]pyridine derivatives. These derivatives were further used to synthesize carbohydrazide derivatives, which served as synthons for the creation of various heterocyclic compounds such as N-phenylmethylenethieno[2,3-b]pyridine-2-carbohydrazides, pyrido[3',2':4,5]thieno[3,2-d]pyrimidinones, and 1,3,4-oxadiazole-2-thiols . Another study reported the synthesis of novel 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with various substituted phenyl ethanones and ethyl cyanoacetate or malononitrile . Additionally, benzothiophene-2-carbaldehyde was reacted with 2-cyanoethanethioamide to produce 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, which was further reacted to obtain thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry. These techniques provided detailed information about the chemical structures of the newly synthesized heterocyclic compounds. For instance, the IR spectra were used to identify functional groups, the 1H NMR spectra provided insights into the hydrogen-containing environments within the molecules, and mass spectrometry confirmed the molecular weights and compositions of the compounds .

Chemical Reactions Analysis

The synthesized pyridine-3-carbonitrile derivatives underwent a range of chemical reactions to afford various heterocyclic compounds. For example, carbohydrazide derivatives were reacted with benzaldehyde or benzylidenemalononitrile, triethylorthoformate, and carbon disulfide followed by hydrazine hydrate to produce different heterocyclic compounds . In another case, a pyrazolo[3,4-b]pyridine derivative was condensed with 4-(2-thienyl)benzaldehyde to yield a new pyrazolo[3,4-b]pyridine derivative . These reactions demonstrate the synthetic versatility of pyridine-3-carbonitrile derivatives as precursors for a wide array of heterocyclic compounds with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using elemental analysis, IR, 1H NMR, and mass spectrometry. These analyses confirmed the expected structures and provided insights into the stability and reactivity of the compounds. Additionally, some of the new compounds were evaluated for their antibacterial and antitumor activities, indicating potential applications in medicinal chemistry. The study involving 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile also synthesized Schiff's bases, pyrazole derivatives, urea derivatives, and carbamates, which were characterized and tested for biological activities .

Scientific Research Applications

Synthesis and Characterization

The compound has been used in the synthesis and characterization of new chemical structures. For example, a study by Elewa et al. (2021) synthesized 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile and further created various derivatives such as Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates. These compounds were evaluated for their antibacterial and antitumor activities (Elewa et al., 2021).

Use in Heterocyclic Synthesis

In heterocyclic chemistry, compounds like 3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile play a crucial role. Fadda et al. (2012) utilized similar compounds for the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. These compounds were characterized by elemental analyses and spectral data (Fadda et al., 2012).

Corrosion Inhibition Studies

These compounds have been explored for their potential in corrosion inhibition. Sudheer and Quraishi (2015) investigated the inhibition effect of pyrazole pyridine derivatives on copper in hydrochloric acid, finding a significant inhibition activity (Sudheer & Quraishi, 2015).

Applications in Electrochemistry

In the field of electrochemistry, thiophene derivatives combined with pyrazine derivatives have been used to synthesize composite materials for lithium-ion batteries. Yue et al. (2022) synthesized materials with improved electrical conductivity and demonstrated their use as anodes in lithium-ion batteries (Yue et al., 2022).

Anticancer Research

These compounds have also been investigated for their anticancer properties. A study by Mohareb and Abdo (2022) synthesized heterocyclic compounds derived from cyclohexane-1,4-dione and evaluated their antiproliferative and antiprostate cancer activities (Mohareb & Abdo, 2022).

Crystal Structure Analysis

The crystal structure and molecular interactions of related compounds have been studied as well. For instance, Venkateshan et al. (2019) performed crystal structure analysis, Hirshfeld surface analysis, and molecular docking studies on pyridine derivatives, providing insights into their potential as inhibitors of specific enzymes (Venkateshan et al., 2019).

properties

IUPAC Name |

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c15-7-12-13(17-4-3-16-12)20-11-1-5-18(8-11)14(19)10-2-6-21-9-10/h2-4,6,9,11H,1,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSDTZUKYRMJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)

![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)

![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)